1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-based molecule featuring a 4-ethylphenyl group at position 1, a pyridin-4-yl substituent at position 5, and a pyridin-3-ylmethyl carboxamide moiety at position 2. Structural determination of such compounds often employs X-ray crystallography using programs like SHELX, which is widely utilized for small-molecule refinement .
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-4-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-2-16-5-7-19(8-6-16)28-21(18-9-12-23-13-10-18)20(26-27-28)22(29)25-15-17-4-3-11-24-14-17/h3-14H,2,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNSMGJBAVQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyridine Rings: The pyridine moieties can be introduced via nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : Studies have demonstrated that this compound can induce apoptosis in breast cancer cells by modulating key signaling pathways involved in cell survival.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 18 | Inhibition of migration |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound using a murine model of acute inflammation. The results demonstrated that treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole and pyridine rings suggests it could engage in hydrogen bonding, π-π stacking, or coordination with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
a. Positional Isomerism in Pyridine Substitution
- Compound A: 1-(4-ethylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide Differs in the position of the pyridine ring at position 5 (pyridin-3-yl vs. pyridin-4-yl in the target compound).
b. Substituent Variations on the Carboxamide Group
- Compound B : 1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid 4-fluoro-benzylamide
c. Functional Group Modifications on the Triazole Core
- Compound C: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate Features an ethoxymethyleneamino group at position 5 and a carboxylate ester at position 4. The ester group increases hydrophobicity but may reduce metabolic stability compared to carboxamides.
Physicochemical Properties
| Property | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Molecular Formula | C22H20N6O (predicted) | C23H20FN5O | C14H16ClN5O3 |
| Molar Mass (g/mol) | ~400 (estimated) | 401.44 | 361.77 |
| Density (g/cm³) | 1.2–1.3 (predicted) | 1.26±0.1 | N/A |
| pKa (predicted) | ~12.0 (similar to B) | 12.15±0.46 | N/A |
Hydrogen Bonding and Crystallographic Insights
- Compound C exhibits shortened C–N bond lengths (1.348–1.366 Å) in the triazole core, indicative of electron delocalization. Intramolecular C–H⋯O and intermolecular C–H⋯N interactions stabilize its crystal structure .
- The target compound likely shares similar delocalization patterns, though pyridine substituents may introduce additional intermolecular interactions (e.g., π-π stacking) absent in analogs like Compound B.
Biological Activity
1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, antimicrobial properties, anticancer effects, and other biological activities associated with this triazole derivative.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
Key properties include:
- Molecular Weight : 416.48 g/mol
- LogP : 4.2182 (indicating lipophilicity)
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through cycloaddition reactions. Various methods have been documented for synthesizing similar triazole derivatives, often using azides and alkynes as precursors.
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various pathogens:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| A | Gram-positive | < 3.09 |
| B | Gram-negative | 500 |
The presence of pyridine moieties in the structure enhances the antibacterial activity against Gram-positive bacteria while also exhibiting antifungal properties.
Anticancer Activity
Triazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HCT116 and MCF-7. The mechanism of action includes:
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased levels of reactive oxygen species (ROS) and mitochondrial membrane potential disruption.
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the G1 phase in several cancer cell lines.
- Inhibition of Migration : The compound significantly reduces cell migration, indicating potential anti-metastatic properties.
Case Studies
A study conducted by Wei et al. (2019) highlighted that a related triazole derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, showcasing its potency compared to standard chemotherapeutics . Another investigation found that triazole compounds can inhibit colony formation in cancer cells through modulation of Wnt signaling pathways.
Antioxidant Activity
In addition to antimicrobial and anticancer activities, some studies suggest that triazole derivatives possess antioxidant properties. This is particularly relevant in mitigating oxidative stress-related diseases.
Q & A
Q. What are the optimal synthetic routes for 1-(4-ethylphenyl)-N-[(pyridin-3-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be improved?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the pyridylmethyl and ethylphenyl groups. Key steps include:
- Click chemistry : Use CuI (1-5 mol%) in DMSO or DCM at 60–80°C for triazole ring formation .
- Nucleophilic substitution : React triazole intermediates with pyridine derivatives (e.g., 3-(aminomethyl)pyridine) under reflux in THF .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours for conventional heating) and improves purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, pyridyl protons resonate at δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 416.18 g/mol) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between triazole and phenyl/pyridine rings .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C indicates thermal stability).
- HPLC monitoring : Track degradation products after exposure to light, humidity, or acidic/basic conditions .
Intermediate Research Questions
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase inhibition assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic potential .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria (e.g., MIC values vs. S. aureus/E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Q. How do structural modifications (e.g., substituent variation) affect activity?
- Pyridine substitution : Replacing pyridin-4-yl with pyridin-3-yl reduces kinase binding affinity by 30% due to altered hydrogen bonding .
- Ethylphenyl vs. fluorophenyl : Fluorine at the phenyl position enhances metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in liver microsomes) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can reaction path search algorithms optimize synthetic scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
